molecular formula C12H19N B181004 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine CAS No. 869942-00-7

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine

Cat. No. B181004
CAS RN: 869942-00-7
M. Wt: 177.29 g/mol
InChI Key: DOWFOZSZFFZDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” is structurally related to methamphetamine . It is also known as Methiopropamine (MPA), Methedrene, and Syndrax . It was first reported in 1942 and has been used as a recreational stimulant .


Synthesis Analysis

The synthesis of methiopropamine involves a four-step process . It starts with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . The IUPAC name is 1-(thiophen-2-yl)-2-methylaminopropane . The molecular formula is C8H13NS and the molar mass is 155.26 g·mol−1 .


Chemical Reactions Analysis

Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .


Physical And Chemical Properties Analysis

The compound is an organic compound . The chemical and physical data include a formula of C8H13NS and a molar mass of 155.26 g·mol−1 .

Scientific Research Applications

Drug Discovery and Pharmacology

In pharmacology, this compound has shown potential as a precursor in the synthesis of various pharmacologically active molecules. For instance, derivatives of this compound have been investigated for their antidepressant-like efficacy and potential in treating stress-related disorders . The ability to modulate neurotransmitter systems makes it a valuable scaffold in the development of new therapeutic agents.

Organic Synthesis

“2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” serves as a versatile intermediate in organic synthesis. It can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, which are pivotal for constructing complex organic molecules . These reactions are fundamental in the synthesis of a wide array of organic compounds, including pharmaceuticals and fine chemicals.

Materials Science

The compound’s derivatives are utilized in materials science for the synthesis of novel materials. Its structural motif can be incorporated into polymers or used to modify surfaces, impacting the material’s physical properties and functionality. The benzylic position, in particular, offers a reactive site for further functionalization, which is crucial in designing advanced materials .

Analytical Chemistry

In analytical chemistry, “2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” and its derivatives can be used as standards or reagents. Their distinct spectroscopic properties enable them to serve as reference compounds in various analytical techniques, aiding in the identification and quantification of substances within complex mixtures .

Biochemistry

Biochemically, the compound can be employed to study enzyme-substrate interactions, particularly with enzymes that target similar structural frameworks. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors or activators, which have applications in both research and therapeutic contexts .

Medicinal Chemistry

In medicinal chemistry, the compound’s framework is explored for its drug-like properties. Its ability to cross biological barriers and its interactions with biological targets are of interest. It can be modified to enhance its pharmacokinetic and pharmacodynamic profiles, making it a valuable lead compound in drug design .

Safety and Hazards

Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . It is illegal in several countries, including China, Finland, and Florida .

properties

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWFOZSZFFZDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405886
Record name 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine

CAS RN

869942-00-7
Record name 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.